2-Chlorocyclohexane-1-sulfonyl chloride
Overview
Description
2-Chlorocyclohexane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H10Cl2O2S and its molecular weight is 217.11 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Chlorocyclohexane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of various pharmaceutical compounds and intermediates. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily forms covalent bonds with nucleophiles.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound may result in cumulative effects on cellular processes, including changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall health of the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, the compound can undergo hydrolysis to form sulfonic acid derivatives, which are further metabolized by cellular enzymes . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and metabolic processes.
Properties
IUPAC Name |
2-chlorocyclohexane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQTFQTWCUZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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